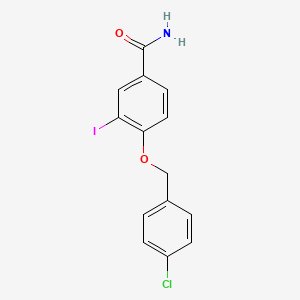
N-(Thietan-3-yl)-1,4-dioxepan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thietan-3-yl)-1,4-dioxepan-6-amine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-1,4-dioxepan-6-amine typically involves the reaction of 2-(chloromethyl)thiirane with appropriate nucleophiles. One common method includes the reaction of 2-(chloromethyl)thiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired thietane derivative through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thietan-3-yl)-1,4-dioxepan-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(Thietan-3-yl)-1,4-dioxepan-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N-(Thietan-3-yl)-1,4-dioxepan-6-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiiranes: These are three-membered sulfur-containing rings similar to thietanes but with different reactivity due to ring strain.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
N-(Thietan-3-yl)-1,4-dioxepan-6-amine is unique due to its combination of sulfur and oxygen heteroatoms within a single ring structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable covalent bonds with biological molecules, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-(thietan-3-yl)-1,4-dioxepan-6-amine |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-4-7(3-10-1)9-8-5-12-6-8/h7-9H,1-6H2 |
Clé InChI |
SLHJVTJYMFRRFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CO1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
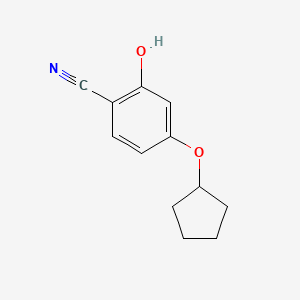
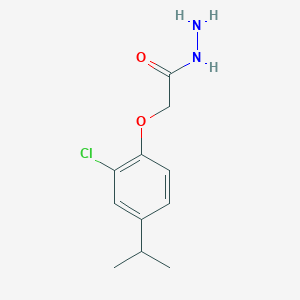
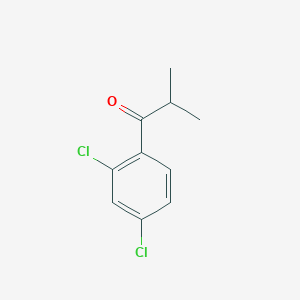
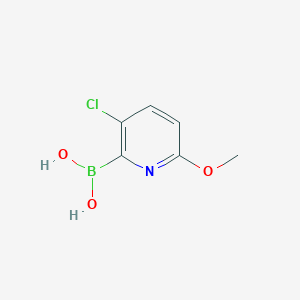
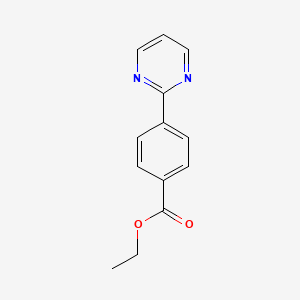
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)

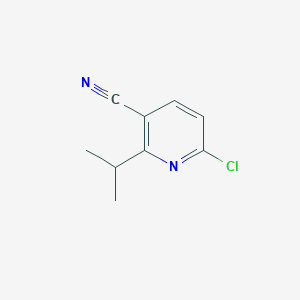

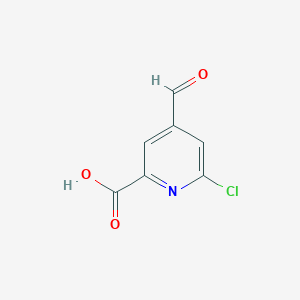
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
